![molecular formula C36H48O2 B14111403 2-Methyl-3-(3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl)naphthalene-1,4-dione](/img/structure/B14111403.png)
2-Methyl-3-(3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl)naphthalene-1,4-dione
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Overview
Description
Menaquinone 5 is a form of vitamin K2, which is part of the vitamin K family. Vitamin K is essential for various biological functions, including blood clotting, bone metabolism, and cardiovascular health. Menaquinone 5, like other menaquinones, has a naphthoquinone ring structure with a side chain composed of five isoprenoid units. This compound is naturally found in certain fermented foods and animal products, and it can also be synthesized for use in dietary supplements and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of menaquinone 5 typically involves the condensation of a naphthoquinone derivative with an appropriate isoprenoid unit. One common method is the Friedel-Crafts alkylation of 1,4-naphthoquinone with a prenyl bromide under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further purification steps, including recrystallization and chromatography, to obtain pure menaquinone 5.
Industrial Production Methods
Industrial production of menaquinone 5 often involves microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are cultured in a nutrient-rich medium to produce menaquinone 5. The fermentation process is optimized to maximize yield, and the product is extracted using organic solvents. The crude extract is then purified through various techniques, including liquid-liquid extraction, chromatography, and crystallization, to obtain high-purity menaquinone 5.
Chemical Reactions Analysis
Types of Reactions
Menaquinone 5 undergoes several types of chemical reactions, including:
Oxidation: Menaquinone 5 can be oxidized to form menaquinone epoxides.
Reduction: It can be reduced to form menaquinol, the hydroquinone form of menaquinone.
Substitution: Various substitution reactions can occur on the naphthoquinone ring or the isoprenoid side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Menaquinone epoxides.
Reduction: Menaquinol.
Substitution: Halogenated menaquinone derivatives.
Scientific Research Applications
Menaquinone 5 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of naphthoquinones.
Biology: Research on menaquinone 5 helps in understanding its role in cellular processes, including electron transport and cellular respiration.
Medicine: Menaquinone 5 is studied for its potential benefits in bone health, cardiovascular health, and its role in preventing osteoporosis and arterial calcification.
Industry: It is used in the formulation of dietary supplements and fortified foods to enhance vitamin K2 intake.
Mechanism of Action
Menaquinone 5 exerts its effects through several mechanisms:
Cofactor for γ-glutamyl carboxylase: It acts as a cofactor for the enzyme γ-glutamyl carboxylase, which is involved in the carboxylation of glutamate residues in vitamin K-dependent proteins. This modification is essential for the biological activity of these proteins.
Electron Transport: In bacteria, menaquinone 5 plays a crucial role in the electron transport chain, facilitating the transfer of electrons and the generation of ATP.
Calcium Regulation: Menaquinone 5 helps regulate calcium deposition in bones and prevents its accumulation in blood vessels, thus supporting bone health and cardiovascular health.
Comparison with Similar Compounds
Menaquinone 5 is one of several menaquinones, each differing in the length of their isoprenoid side chains. Similar compounds include:
Menaquinone 4: Has four isoprenoid units and is commonly found in animal products.
Menaquinone 7: Contains seven isoprenoid units and is prevalent in fermented foods like natto.
Phylloquinone (Vitamin K1): Found in green leafy vegetables and has a phytyl side chain instead of isoprenoid units.
Uniqueness of Menaquinone 5
Menaquinone 5 is unique due to its specific isoprenoid chain length, which influences its bioavailability, distribution, and function in the body. Its intermediate chain length provides a balance between the shorter menaquinones, which are rapidly metabolized, and the longer ones, which have prolonged activity.
Biological Activity
2-Methyl-3-(3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl)naphthalene-1,4-dione is a derivative of naphthoquinone with notable biological activities. Naphthoquinones are known for their diverse pharmacological properties including anticancer and antimicrobial activities. This article explores the biological activity of this specific compound based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₃₁H₄₆O₂
- Molecular Weight : 450.7 g/mol
- CAS Number : 76236-14-1
Naphthoquinones exert their biological effects through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Quinones can induce oxidative stress in cells by generating ROS, leading to apoptosis in cancer cells .
- DNA Intercalation : Some naphthoquinones can intercalate with DNA, disrupting replication and transcription processes .
- Inhibition of Enzymatic Activity : They may inhibit specific enzymes involved in cellular metabolism and proliferation.
Anticancer Activity
Research indicates that naphthoquinone derivatives possess significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (breast cancer) | 5.0 | Induces apoptosis through ROS generation |
PC3 (prostate cancer) | 8.0 | Inhibits cell proliferation |
The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression through oxidative stress mechanisms .
Antimicrobial Activity
Naphthoquinones have also shown potential antimicrobial effects. Preliminary studies suggest that this compound exhibits activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
This antimicrobial effect may be due to the disruption of bacterial cell membranes and interference with metabolic pathways .
Study on Anticancer Efficacy
A study published in the International Journal of Pharmaceutical Research investigated the synthesis and biological evaluation of naphthoquinone derivatives including this compound. The results demonstrated that it significantly inhibited the growth of MCF-7 cells by promoting apoptosis through ROS-mediated pathways .
Study on Antimicrobial Properties
Another study focused on the antimicrobial properties of various naphthoquinone derivatives including the compound . It was found to be effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
Properties
IUPAC Name |
2-methyl-3-(3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl)naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,14,16,18,20,22-24H,10-13,15,17,19,21,25H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPYXGZDOYTYDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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